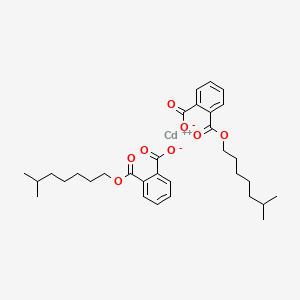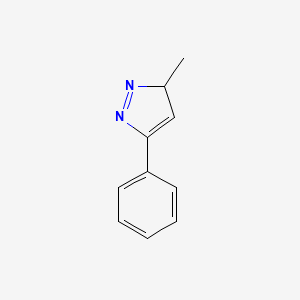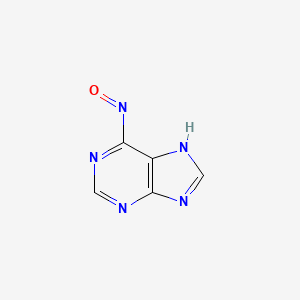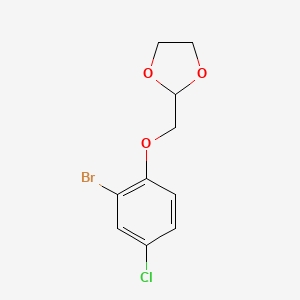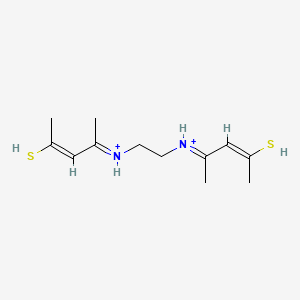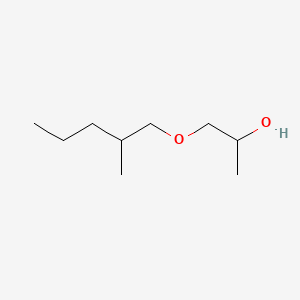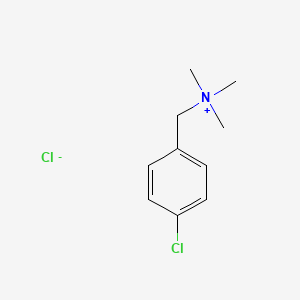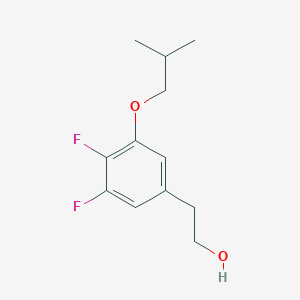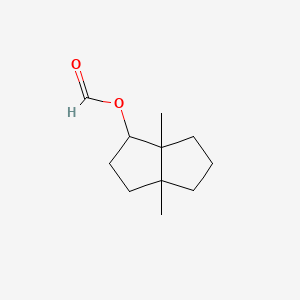
Sucrose pentastearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose pentastearate is an ester derived from sucrose and stearic acid. It is a non-ionic surfactant widely used in various industries due to its emulsifying, stabilizing, and solubilizing properties. This compound is particularly valued for its biocompatibility and biodegradability, making it an attractive option for applications in food, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose pentastearate is typically synthesized through the esterification of sucrose with stearic acid. The reaction is catalyzed by either chemical or enzymatic catalysts. Chemical catalysts often include strong acids like sulfuric acid or p-toluenesulfonic acid, while enzymatic catalysts involve lipases. The reaction conditions generally require elevated temperatures (around 100-150°C) and may be carried out under vacuum to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes on solid supports is also common, as it allows for the reuse of catalysts and reduces production costs. The final product is usually purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose pentastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and stearic acid. Transesterification involves the exchange of the esterified fatty acid with another fatty acid, which can be catalyzed by both chemical and enzymatic means .
Common Reagents and Conditions
Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as the catalyst.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide or lipase.
Major Products
Hydrolysis: Sucrose and stearic acid.
Transesterification: New esters depending on the fatty acid used in the reaction.
Applications De Recherche Scientifique
Sucrose pentastearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Acts as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics, food products, and biodegradable plastics .
Mécanisme D'action
The primary mechanism by which sucrose pentastearate exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. At the molecular level, this compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and encapsulate various substances. This property is particularly useful in drug delivery systems, where it can enhance the solubility and stability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sucrose monostearate
- Sucrose distearate
- Sucrose tristearate
- Sucrose tetrastearate
Uniqueness
Sucrose pentastearate is unique due to its higher degree of esterification compared to other sucrose esters. This higher degree of esterification enhances its hydrophobicity and makes it more effective as an emulsifier and stabilizer in various formulations. Additionally, its biodegradability and biocompatibility make it a preferred choice in environmentally friendly and health-conscious applications .
Propriétés
Numéro CAS |
54689-35-9 |
|---|---|
Formule moléculaire |
C102H192O16 |
Poids moléculaire |
1674.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-octadecanoyloxyoxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C102H192O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-76-81-91(104)111-87-90-98(114-93(106)83-78-73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)100(116-95(108)85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)102(117-90,88-112-92(105)82-77-72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)118-101-99(97(110)96(109)89(86-103)113-101)115-94(107)84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h89-90,96-101,103,109-110H,6-88H2,1-5H3/t89-,90-,96-,97+,98-,99-,100+,101-,102+/m1/s1 |
Clé InChI |
WAPOGAGTCOXXLO-SFVZJWKHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



